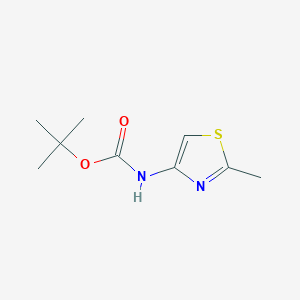

tert-Butyl (2-methylthiazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

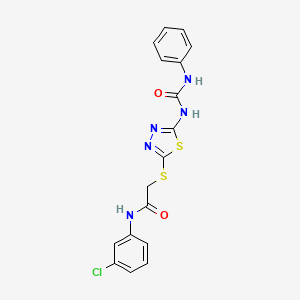

“tert-Butyl (2-methylthiazol-4-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O2S . It is also known by other synonyms such as “4-(Boc-amino)-2-methylthiazole”, “tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate”, and "Carbamic acid, N-(2-methyl-4-thiazolyl)-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C9H14N2O2S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13) . This code provides a unique representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

1. Molecular Structure and Hydrogen Bonds

Tert-Butyl (2-methylthiazol-4-yl)carbamate has been a subject of interest in studies examining its molecular structure and interactions. For example, Das et al. (2016) explored the structure of tert-butyl carbamate derivatives, focusing on their molecular environments and how they form three-dimensional architectures through hydrogen bonds (Das et al., 2016).

2. Synthesis and Antimicrobial Activity

The compound has also been studied for its potential in synthesizing various derivatives with antimicrobial properties. Ghoneim and Mohamed (2013) investigated the synthesis of oxadiazoles-thione and triazoles derivatives from tert-butyl carbazate, demonstrating its role in creating compounds with biological activity (Ghoneim & Mohamed, 2013).

3. Catalysis and Chemical Reactions

Its application in catalysis and facilitating chemical reactions has been explored. Pušavec et al. (2014) studied the Cu(I)-catalyzed [3+2] cycloadditions involving this compound, demonstrating its utility in regio- and stereo-selective cycloadditions (Pušavec et al., 2014).

4. Epoxidation and Synthetic Applications

In synthetic chemistry, this compound plays a crucial role. Qiu, Xia, and Sun (2019) reported its use in the efficient catalytic epoxidation for synthesizing important intermediates of pharmaceutical compounds (Qiu, Xia, & Sun, 2019).

5. Precursors in Chemical Synthesis

Its role as a precursor in the evolution of stable chemical compounds has also been documented. Alker, Harwood, and Williams (1997) described its use in generating azomethine ylids under mild conditions, highlighting its efficiency and the possibility of using milder conditions in chemical synthesis (Alker, Harwood, & Williams, 1997).

Propiedades

IUPAC Name |

tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-10-7(5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHAYYMOHDJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Diphenyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B2775941.png)

![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2775942.png)

![N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2775944.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)

![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)

![2-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2775953.png)

![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)

![N~4~-benzyl-1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)

![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2775963.png)